Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn
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Overview
Description
The compound “Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn” is a complex organic molecule with a unique structure It consists of benzyl groups (Bn) and sugar moieties, specifically glucose (Glc) and galactose (Gal), linked together in a specific arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of benzyl groups. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites. Glycosylation reactions are carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids or bases. The final deprotection step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound “Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn” can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove benzyl groups, yielding the corresponding deprotected sugars.
Substitution: The benzyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Deprotected sugars such as glucose and galactose.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
The compound “Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn” has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential role in cell signaling and recognition processes due to its sugar moieties.
Medicine: Explored for its potential as a drug delivery agent or as a scaffold for the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn” depends on its specific application. In biological systems, the compound may interact with cell surface receptors or enzymes, influencing cellular processes such as signaling or metabolism. The benzyl groups may enhance the compound’s stability and facilitate its transport across cell membranes. The sugar moieties can participate in specific interactions with proteins or other biomolecules, mediating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Me: A similar compound with a methyl group instead of a benzyl group.
Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Et: A similar compound with an ethyl group instead of a benzyl group.
Uniqueness
The uniqueness of “Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn” lies in its specific arrangement of benzyl groups and sugar moieties, which can impart unique chemical and biological properties. The presence of multiple benzyl groups can enhance the compound’s stability and solubility, while the specific glycosylation pattern can influence its interactions with biological targets.
Properties
Molecular Formula |
C68H70O11 |
---|---|
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxane |
InChI |
InChI=1S/C68H70O11/c1-9-25-51(26-10-1)41-69-49-59-62(72-44-54-31-15-4-16-32-54)64(74-46-56-35-19-6-20-36-56)66(67(77-59)76-48-58-39-23-8-24-40-58)79-68-65(75-47-57-37-21-7-22-38-57)63(73-45-55-33-17-5-18-34-55)61(71-43-53-29-13-3-14-30-53)60(78-68)50-70-42-52-27-11-2-12-28-52/h1-40,59-68H,41-50H2/t59-,60+,61+,62+,63-,64+,65+,66-,67-,68+/m1/s1 |
InChI Key |
GLDUOSFSWOVRFH-PYHZTJIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC3C(C(C(OC3OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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